molecular formula C15H12OS B3057050 2,4-Dimethylthioxanthen-9-one CAS No. 76293-13-5

2,4-Dimethylthioxanthen-9-one

Cat. No. B3057050
CAS RN: 76293-13-5
M. Wt: 240.3 g/mol
InChI Key: LCHAFMWSFCONOO-UHFFFAOYSA-N
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Description

2,4-Dimethylthioxanthen-9-one is a chemical compound with the molecular formula C15H12OS . It’s also known by other names such as 9H-Thioxanthen-9-one, 2,4-dimethyl-; 2,4-Dimethyl-9H-thioxanthen-9-one; 2,4-Dimethylthioxanone; 2,4-Dimethylthioxanthone; RTX; Kayacure RTX .


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the mechanism, kinetics, and thermodynamics of the reaction . Unfortunately, specific information about the chemical reactions involving 2,4-Dimethylthioxanthen-9-one is not available.


Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, and melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change . The melting point of 2,4-Dimethylthioxanthen-9-one is reported to be between 144.5-145.0 °C .

Scientific Research Applications

Crystal Structure Analysis

2,4-Dimethylthioxanthen-9-one has been studied for its crystal structures, revealing important conformational details. The thioxanthene ring system exhibits a boat conformation, which is significant for understanding the chemical and physical properties of the compound (Chu, Napoleone, & Chu, 1987).

Synthesis and Stereochemistry

Research has been conducted on the synthesis and stereochemistry of thioxanthen-10-io- and 2,4-dimethylthioxanthen-10-io-(bismethoxycarbonyl)methanides. This includes studies on their rearrangement processes and the mechanisms involved, contributing to the broader understanding of thioxanthene derivatives (Tamura et al., 1981).

Molecular Structure and Spectroscopic Analysis

The molecular structure, vibrational spectra, and electronic properties of related thioxanthene derivatives have been investigated. These studies include examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into their electronic and optical properties (Mary et al., 2014).

Nonlinear Optical Properties

Research on the nonlinear optical properties of thioxanthen-9-one and its derivatives, including 2,4-dimethylthioxanthen-9-one, has revealed significant variations in their optical susceptibilities. This highlights their potential in optical applications (Sugino et al., 1996).

Photophysical Properties

Thioxanthene derivatives have been explored for their photophysical properties, especially in the context of fluorescence spectroscopy. This research contributes to the understanding of the optical behaviors of these compounds, which can be applied in various scientific fields (Verma et al., 2011).

Development of Photoinitiators

Research has been done on developing thioxanthone-based photoinitiators for radical polymerization. These studies provide a foundation for the use of 2,4-dimethylthioxanthen-9-one in photoinitiating systems, highlighting its potential in polymer chemistry (Wu et al., 2014).

properties

IUPAC Name

2,4-dimethylthioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS/c1-9-7-10(2)15-12(8-9)14(16)11-5-3-4-6-13(11)17-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHAFMWSFCONOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997641
Record name 2,4-Dimethyl-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylthioxanthen-9-one

CAS RN

76293-13-5
Record name 2,4-Dimethylthioxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76293-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylthioxanthen-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076293135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylthioxanthen-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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